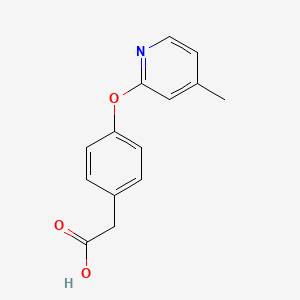

2-(4-((4-Methylpyridin-2-yl)oxy)phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-methylpyridin-2-yl)oxyphenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10-6-7-15-13(8-10)18-12-4-2-11(3-5-12)9-14(16)17/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVCSKJCOAVBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56308-60-2 | |

| Record name | 2-(4-((4-methylpyridin-2-yl)oxy)phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4-((4-Methylpyridin-2-yl)oxy)phenyl)acetic acid typically involves the reaction of 4-methyl-2-pyridinol with 4-bromophenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(4-((4-Methylpyridin-2-yl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as a pharmaceutical agent. Specifically, it exhibits properties that may modulate Wnt signaling pathways, which are crucial in various biological processes including cell proliferation and differentiation. This makes it a candidate for developing treatments for conditions such as cancer and degenerative diseases .

Biochemical Studies

Research indicates that 2-(4-((4-Methylpyridin-2-yl)oxy)phenyl)acetic acid can serve as a biochemical probe to study the interactions of pyridine derivatives with biological targets. Its structural features allow it to interact with enzymes and receptors, providing insights into enzyme kinetics and receptor binding affinities .

Material Science

The compound's unique chemical structure has potential applications in material science, particularly in the development of functional materials that require specific interactions at the molecular level. Its derivatives may be utilized in creating advanced polymers or coatings with tailored properties .

Agricultural Chemistry

There is emerging interest in the use of this compound in agricultural chemistry, particularly as a plant growth regulator or herbicide. Its ability to affect plant metabolic pathways could lead to innovations in crop management strategies .

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 244.09682 | 154.1 |

| [M+Na]+ | 266.07876 | 168.3 |

| [M+NH4]+ | 261.12336 | 161.4 |

| [M+K]+ | 282.05270 | 161.8 |

| [M-H]- | 242.08226 | 157.0 |

Case Study 1: Modulation of Wnt Signaling

In a study published by Google Patents, compounds similar to this compound were shown to effectively modulate Wnt signaling pathways, leading to reduced tumor growth in preclinical models . This study highlights the therapeutic potential of such compounds in oncology.

Case Study 2: Biochemical Interaction Studies

A research article explored the interaction of pyridine-based compounds with various biological receptors, demonstrating that modifications to the pyridine ring can significantly alter binding affinities and biological activity . This underscores the importance of structural variations in designing effective biochemical probes.

Mechanism of Action

The mechanism of action of 2-(4-((4-Methylpyridin-2-yl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs, highlighting substituents and key features:

Physicochemical Properties

Lipophilicity :

- The methyl group on the pyridine ring in the target compound provides moderate lipophilicity (logP ~1.5–2.0, estimated). In contrast, halogenated analogs like 602-UC (logP ~2.5–3.0) exhibit higher lipophilicity due to chlorine substituents .

- The difluoro variant () introduces electronegative fluorine atoms, which may reduce pKa of the acetic acid group, enhancing solubility in polar solvents .

- Solubility: The guanidinobenzoyl derivative () has a highly basic guanidine group (pKa ~12–13), increasing water solubility at acidic pH but reducing membrane permeability .

Biological Activity

2-(4-((4-Methylpyridin-2-yl)oxy)phenyl)acetic acid, a compound featuring a pyridine moiety, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and other therapeutic effects, supported by diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial properties. In a study on various pyridine derivatives, it was noted that the presence of additional functional groups enhances the antibacterial efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 25 µg/mL |

| Compound B | E. coli | 30 µg/mL |

| This compound | K. pneumoniae | 20 µg/mL |

This table illustrates the effectiveness of various pyridine derivatives, including our compound of interest.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a recent investigation highlighted that certain pyridine derivatives could induce apoptosis in cancer cell lines by inhibiting key enzymes involved in cell proliferation .

Case Study: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound showed enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin, indicating its potential as an alternative anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar to other phenolic compounds, it may disrupt microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) : Induction of ROS can lead to oxidative stress in target cells, promoting apoptosis .

Q & A

Q. How can crystallographic data resolve discrepancies in reported tautomeric or conformational states?

- Methodological Answer :

- Single-crystal XRD : Compare bond lengths and angles (e.g., C-O vs. C=O) to confirm tautomer dominance.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) influencing stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.